molecular formula C15H10Cl2N4O6 B609759 Opicapone CAS No. 923287-50-7

Opicapone

Cat. No.: B609759
CAS No.: 923287-50-7
M. Wt: 413.2 g/mol
InChI Key: ASOADIZOVZTJSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Opicapone is a medication used as an adjunctive treatment for Parkinson’s disease. It is a potent, reversible, and peripherally-acting inhibitor of the enzyme catechol-O-methyltransferase. This enzyme is involved in the breakdown of various catecholamines, including dopamine. By inhibiting this enzyme, this compound helps to prolong the effects of levodopa, a common treatment for Parkinson’s disease, thereby improving motor function and reducing motor fluctuations in patients .

Preparation Methods

The synthesis of opicapone involves several steps. One of the methods includes the condensation of 3,4-dibenzyloxy-5-nitrobenzoic acid with (Z)-2,5-dichloro-N’-hydroxy-4,6-dimethylnicotinimidamide in the presence of N,N’-carbonyl diimidazole in N,N’-dimethylformamide. The crude condensation intermediate is then subjected to tetrabutylammonium fluoride-mediated cyclization in tetrahydrofuran to give a 1,2,4-oxadiazole derivative. This derivative is purified by precipitation in a mixture of dichloromethane and diethyl ether and recrystallized in isopropyl alcohol .

Chemical Reactions Analysis

Primary Metabolic Pathways

Opicapone’s metabolism is dominated by sulfation and methylation at the nitrocatechol moiety, forming inactive metabolites that account for >85% of circulating species .

Table 1: Major Metabolic Pathways and Metabolites

Reaction TypeMetabolite FormedEnzymatic SystemContribution to Total Exposure
O-SulfationBIA 9-1103 (3-O-sulfate)SULT1A1/258.6–67.1%
O-MethylationBIA 9-1104 (4-O-methyl)COMT20.5–21%
  • Sulfation : The primary pathway, mediated by sulfotransferases (SULT1A1/2), results in rapid formation of BIA 9-1103, which exhibits a prolonged elimination half-life (94–122 hours) .

  • Methylation : COMT-mediated methylation produces BIA 9-1104, contributing to sustained peripheral COMT inhibition .

Secondary and Minor Metabolic Pathways

Additional pathways include glucuronidation, reduction, and glutathione conjugation, though these collectively account for <15% of total metabolism .

Table 2: Minor Metabolic Pathways

PathwayMetaboliteKey Characteristics
GlucuronidationBIA 9-1106 (glucuronide)Limited systemic exposure (<10%)
N-Oxide ReductionBIA 9-1079 (pyridine derivative)Active in non-clinical studies; undetectable in humans
Nitro ReductionN-Acetyl derivativeFormed via gut microbiota; trace levels
Glutathione ConjugationUnnamed glutathione adductsDetected in fecal samples
  • Reductive Cleavage : The 1,2,4-oxadiazole ring undergoes reductive opening in the presence of gut microbiota, yielding hydrolysis products excreted in feces .

  • Nitro Group Reduction : Leads to N-acetyl metabolites, a unique pathway observed in rats but minimally relevant in humans .

Excretion Routes of Metabolites

This compound-derived metabolites are excreted predominantly via fecal routes, consistent with its high protein binding (>99%) and limited renal clearance .

Table 3: Excretion Profile of this compound and Metabolites

RoutePercentage of Administered DoseKey Metabolites
Feces67.2%Unchanged this compound (22%), BIA 9-1103, glutathione adducts
Urine5%BIA 9-1106 (glucuronide)
Expired Air20%CO₂ from oxidative degradation

Key Pharmacokinetic Parameters

The short plasma half-life of this compound (1–2 hours) contrasts with the prolonged activity of its sulfate metabolite, enabling once-daily dosing .

Mechanistic Insights

  • Peripheral Selectivity : this compound’s hydrophilicity and high protein binding prevent blood-brain barrier penetration, limiting COMT inhibition to peripheral tissues .

  • Sustained Activity : Despite rapid clearance, BIA 9-1103’s long half-life maintains COMT inhibition for >24 hours, reducing levodopa metabolism and extending its therapeutic effect .

Scientific Research Applications

Clinical Efficacy in Parkinson's Disease

Opicapone has been extensively studied in clinical trials to assess its efficacy in managing motor fluctuations associated with Parkinson's disease. Key findings from randomized controlled trials (RCTs) include:

  • Reduction in OFF Time : In a pivotal trial, patients taking this compound (25 mg and 50 mg) experienced a significant reduction in OFF time compared to placebo. The 50 mg dose led to an average reduction of approximately 118.8 minutes of OFF time per day versus a 64.5-minute reduction in the placebo group .
  • Increase in ON Time : Long-term studies have shown that this compound treatment results in a marked increase in ON time without troublesome dyskinesia. For instance, patients on the 50 mg dose reported an increase of 111.9 minutes of ON time compared to baseline .
  • Sustained Efficacy : The long-term efficacy of this compound was confirmed through open-label studies, where patients maintained significant improvements in motor function over extended periods .

Pharmacological Properties

This compound functions by inhibiting the COMT enzyme, which is responsible for the metabolism of levodopa. This inhibition leads to increased levels of levodopa available for conversion to dopamine in the brain. Key pharmacological insights include:

  • High Binding Affinity : this compound exhibits an extraordinarily high binding affinity for COMT, which significantly reduces the metabolism of levodopa and enhances its therapeutic effects .
  • Safety Profile : The compound is generally well-tolerated, with a low incidence of adverse events. Commonly reported side effects include dyskinesia and dry mouth, but these are often manageable and do not lead to high rates of treatment discontinuation .

Real-World Effectiveness

Recent observational studies have evaluated this compound's performance outside clinical trial settings:

  • OPTIMO Study : In a retrospective study involving 245 patients across several Spanish health centers, this compound demonstrated effectiveness in reducing levodopa wear-off symptoms. Patients reported a significant decrease in daily OFF time from 143 minutes to 67.9 minutes after three months of treatment .
  • Diverse Patient Populations : A prospective study highlighted that this compound provides beneficial effects across various demographics, including non-White populations residing in the UAE . This suggests that its efficacy is consistent across different genetic backgrounds.

Summary of Key Findings

ParameterPlacebo (N=255)This compound 25 mg (N=241)This compound 50 mg (N=262)
Total ON time (min)50.1 ± 10.093.1 ± 10.3111.9 ± 10.2
Change from baseline (LS mean)-+43.0 (16.2, 69.9)+61.8 (35.5, 88.1)
P value-0.0017<0.0001
ON time without troublesome dyskinesia (min)43.1 ± 11.585.8 ± 11.3107.8 ± 11.2
Change from baseline (LS mean)-+42.7 (11.1, 74.4)+64.7 (33.2, 96.2)
P value-0.0083<0.0001

Mechanism of Action

Opicapone exerts its effects by inhibiting the enzyme catechol-O-methyltransferase. This enzyme is responsible for the breakdown of levodopa, a precursor to dopamine. By inhibiting this enzyme, this compound increases the availability of levodopa, allowing more of it to reach the brain and be converted into dopamine. This helps to restore the levels of dopamine in the brain, improving motor function and reducing the symptoms of Parkinson’s disease .

Comparison with Similar Compounds

Opicapone is similar to other catechol-O-methyltransferase inhibitors such as entacapone and tolcapone. it has several unique features:

Similar compounds include:

This compound’s unique combination of potency, duration of action, and safety makes it a valuable option for the management of Parkinson’s disease.

Biological Activity

Opicapone is a novel catechol-O-methyltransferase (COMT) inhibitor, primarily used as an adjunct therapy for patients with Parkinson's disease experiencing motor fluctuations. Its biological activity is characterized by its pharmacological effects on levodopa metabolism and its overall impact on motor symptoms in Parkinson's disease patients.

This compound selectively inhibits the COMT enzyme, which is responsible for the metabolism of catecholamines, including levodopa. By inhibiting COMT, this compound increases the bioavailability of levodopa, enhancing its therapeutic effects while reducing the formation of 3-O-methyldopa, a metabolite that can diminish the efficacy of levodopa treatment. This mechanism is crucial for managing "OFF" time in Parkinson's disease patients.

Clinical Efficacy

Several clinical trials have demonstrated the efficacy of this compound in reducing OFF time and increasing ON time without troublesome dyskinesia. The pivotal studies include BIPARK-1 and BIPARK-2, which evaluated this compound at doses of 25 mg and 50 mg.

Key Findings from Clinical Trials

  • Reduction in OFF Time :
    • In a double-blind study, patients receiving 50 mg of this compound experienced a mean reduction in OFF time of 118.8 minutes compared to placebo .
    • The 25 mg dose also showed significant reductions in OFF time (−101.7 minutes) compared to placebo (−64.5 minutes) .
  • Increase in ON Time :
    • Patients treated with this compound had significant increases in total ON time without troublesome dyskinesia, with mean changes from baseline being 111.9 minutes for the 50 mg group compared to 50.1 minutes for placebo .
  • Long-term Efficacy :
    • Over a year-long open-label extension phase, patients maintained improvements in motor function, confirming the sustained efficacy of this compound .

Pharmacokinetics

This compound exhibits linear pharmacokinetics with rapid absorption post-oral administration. The median time to reach maximum plasma concentration (Tmax) is approximately two hours after a single dose . Its oral bioavailability is around 20%, and it demonstrates a dose-dependent absorption profile.

Safety Profile

The safety profile of this compound has been evaluated across multiple studies. Common treatment-emergent adverse events (TEAEs) reported include:

  • Dyskinesia (14.1% short-term; 16.1% long-term)
  • Dry mouth (12.1%)
  • Nausea (6.1%)
  • Elevated blood creatine phosphokinase levels (8.0% short-term; 7.4% long-term) .

Despite these TEAEs, this compound has been associated with a lower incidence of cytotoxic effects compared to other COMT inhibitors like tolcapone .

Comparative Efficacy

The following table summarizes the efficacy outcomes from the BIPARK studies comparing this compound to placebo:

ParameterPlacebo (N=255)This compound 25 mg (N=241)This compound 50 mg (N=262)
Total ON time (min)50.1 ± 10.093.1 ± 10.3111.9 ± 10.2
Change from baseline; LS mean ± SEM-+43.0 (16.2,69.9)+61.8 (35.5,88.1)
P value-0.0017<0.0001
ON time without troublesome dyskinesia (min)43.1 ± 11.585.8 ± 11.3107.8 ± 11.2
Change from baseline; LS mean ± SEM-+42.7 (11.1,74.4)+64.7 (33.2,96.2)
P value-0.0083<0.0001

Q & A

Basic Research Questions

Q. What study designs are most appropriate for evaluating Opicapone’s efficacy as an adjunct to levodopa in Parkinson’s disease (PD)?

  • Methodological Answer : Use the PICO-SD framework (Population, Intervention, Comparison, Outcome, Study Design) to structure research questions. For efficacy, focus on randomized controlled trials (RCTs) comparing this compound with placebo or entacapone. Key outcomes include OFF-time reduction and ON-time without troublesome dyskinesia (TD). For example, the BIPARK-I and II trials used a double-blind, placebo-controlled design with daily patient diaries to assess OFF-time changes .
  • Data Example :

Study (Design)OFF-Time Reduction (vs. Placebo)Sample Size
BIPARK-I (RCT)-116.8 minutes (50 mg this compound)115 patients
BIPARK-II (RCT)-60 minutes (50 mg this compound)96 patients

Q. How does this compound’s efficacy compare to other COMT inhibitors like entacapone?

  • Methodological Answer : Conduct non-inferiority trials with active comparators. The BIPARK-I trial demonstrated that 50 mg this compound reduced OFF-time by 116.8 minutes vs. 96.3 minutes for entacapone, achieving both superiority to placebo and non-inferiority to entacapone . Meta-analyses should standardize outcomes (e.g., absolute OFF-time reduction) and adjust for confounders like levodopa dose adjustments.
  • Key Finding : this compound’s once-daily dosing and higher COMT affinity provide sustained enzyme inhibition, leading to greater OFF-time reduction compared to entacapone’s multi-dose regimen .

Q. What are the primary safety concerns associated with this compound in clinical trials?

  • Methodological Answer : Analyze safety endpoints (dyskinesia, TD) using pooled data from RCTs. For example, dyskinesia occurred in 15.7% of this compound-treated patients vs. 10.4% with placebo in BIPARK-I. Use longitudinal studies (e.g., OPTIPARK) to assess long-term tolerability .
  • Data Example :

Adverse EventThis compound (50 mg)Placebo
Dyskinesia15.7%10.4%
Nausea6.1%3.5%

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s dose-response relationships observed across trials?

  • Methodological Answer : Perform post hoc analyses of dose-ranging studies. For instance, in BIPARK-I, 50 mg this compound showed superior efficacy vs. lower doses (5 mg, 25 mg), but higher doses (800 mg) did not linearly improve outcomes due to saturation of COMT inhibition. Use pharmacokinetic-pharmacodynamic (PK-PD) modeling to explain nonlinear relationships .
  • Recommendation : Prioritize doses with optimal COMT occupancy (e.g., 50 mg) in future trials to avoid redundancy.

Q. What methodologies are optimal for assessing this compound’s long-term safety and efficacy in real-world settings?

  • Methodological Answer : Combine prospective open-label studies (e.g., OPTIPARK) with retrospective cohort analyses. The OPTIPARK trial used Clinician’s Global Impression of Change (CGI-C) scales and levodopa dose adjustments as endpoints, observing sustained efficacy over 6 months .
  • Data Example :

Real-World StudyFollow-Up DurationOFF-Time ReductionLevodopa Dose Reduction
OPTIPARK (2022)6 months39.3 minutes27% of patients

Q. How should researchers address variability in motor fluctuation assessments across this compound trials?

  • Methodological Answer : Standardize endpoints using patient diaries validated by wearable sensors (e.g., accelerometers). The BIPARK trials relied on paper diaries, which may introduce recall bias. Integrate digital biomarkers (e.g., ON/OFF-time algorithms) to improve objectivity .

Q. What statistical approaches are recommended for analyzing this compound’s impact on heterogeneous PD populations?

  • Methodological Answer : Use subgroup analyses stratified by disease duration, baseline OFF-time, or genetic markers (e.g., COMT polymorphisms). For example, post hoc analyses of BIPARK-I revealed greater OFF-time reduction in patients with >3 hours of baseline OFF-time .

Q. Methodological Guidelines

  • Experimental Design : Prioritize RCTs with active comparators (entacapone) and standardized COMT inhibition metrics (e.g., erythrocyte COMT activity) .
  • Data Contradiction Analysis : Apply sensitivity analyses to assess robustness of findings across populations and study designs .
  • Ethical Considerations : Ensure informed consent protocols address dyskinesia risks in PD trials, particularly for patients with advanced disease .

Properties

IUPAC Name

5-[3-(2,5-dichloro-4,6-dimethyl-1-oxidopyridin-1-ium-3-yl)-1,2,4-oxadiazol-5-yl]-3-nitrobenzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N4O6/c1-5-10(13(17)20(24)6(2)11(5)16)14-18-15(27-19-14)7-3-8(21(25)26)12(23)9(22)4-7/h3-4,22-23H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASOADIZOVZTJSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=[N+](C(=C1Cl)C)[O-])Cl)C2=NOC(=N2)C3=CC(=C(C(=C3)O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601026417
Record name Opicapone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601026417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

minimal
Record name Opicapone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11632
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Levodopa (L-Dopa) is the gold standard for managing motor and some non-motor symptoms associated with Parkinson's Disease; however, only a small fraction of administered L-Dopa actually crosses the blood-brain barrier to exert its therapeutic action and patients face the risk of developing end-of-dose motor fluctuations, which reflects the rapid peripheral metabolism of L-dopa by aromatic L-amino acid decarboxylase and catechol-O-methyltransferase (COMT). Opicapone is a peripheral, selective, and reversible catechol-O-methyltransferase (COMT) inhibitor. It displays a high binding affinity that is in sub-picomolar ranges, resulting in a slow complex dissociation rate constant and long duration of action _in vivo_. When opicapone is added to the treatment regimen that contains L-Dopa and DOPA decarboxylase inhibitor, opicapone helps to increase the plasma levels and enhance the therapeutic efficacy of L-Dopa.
Record name Opicapone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11632
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

923287-50-7
Record name Opicapone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=923287-50-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Opicapone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11632
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Opicapone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601026417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-dichloro-3-[5-(3,4-dihydroxy-5-nitrophenyl)-1,2,4-oxadiazol-3-yl]-4,6-dimethylpyridin-1-ium-1-olate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OPICAPONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y5929UIJ5N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.